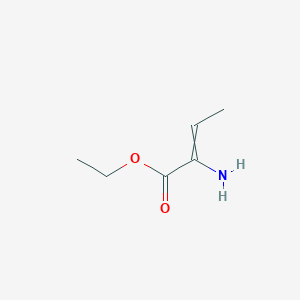

Ethyl 2-amino-2-butenoate

Description

Historical Context and Evolution of β-Enaminoester Chemistry

The chemistry of enamines, unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine, has been a subject of extensive study. wikipedia.org Enamines are nitrogen analogs of enols and exhibit nucleophilic character at the β-carbon atom, a property that has been harnessed in a multitude of chemical transformations. wikipedia.org The development of β-enaminoester chemistry is a direct extension of this, focusing on compounds that synergistically combine the nucleophilicity of an enamine with the electrophilicity of an ester. rsc.org

Historically, the synthesis of β-enaminoesters involved the direct condensation of β-ketoesters with amines, often requiring harsh reaction conditions. scielo.org.za Over the years, significant advancements have been made to develop milder and more efficient synthetic protocols. These include the use of various catalysts such as zinc perchlorate (B79767), bismuth(III) trifluoroacetate, cerium chloride heptahydrate, and lanthanum trichloride (B1173362) heptahydrate to facilitate the reaction under more environmentally friendly conditions. acgpubs.orgresearchgate.net The evolution of this field has been driven by the quest for greater efficiency, selectivity, and sustainability in chemical synthesis. acgpubs.org

Significance of the Enamine-Ester Moiety in Chemical Transformations

The enamine-ester moiety is a powerful and versatile functional group in organic synthesis. acs.org Its unique electronic properties, characterized by a nucleophilic β-carbon and an electrophilic ester group, allow it to participate in a wide array of chemical reactions. rsc.org This dual reactivity makes β-enaminoesters valuable building blocks for the construction of complex molecular architectures. researchgate.net

The nitrogen atom in the enamine-ester moiety plays a crucial role in activating the double bond, making the β-carbon a potent nucleophile capable of attacking various electrophiles. masterorganicchemistry.com This reactivity has been exploited in numerous carbon-carbon bond-forming reactions, including alkylations and acylations. wikipedia.org Furthermore, the presence of both nucleophilic (at the nitrogen and β-carbon) and electrophilic (at the ester carbonyl) centers within the same molecule allows for facile construction of heterocyclic compounds. acs.org

Overview of Research Trajectories for Ethyl 2-amino-2-butenoate

Research concerning this compound has largely focused on its application as a versatile intermediate in the synthesis of a diverse range of organic molecules, particularly heterocyclic compounds. These heterocycles are often scaffolds for biologically active molecules and pharmaceuticals. researchgate.net

Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant portion of research has been dedicated to discovering new and improved methods for the synthesis of this compound and related β-enaminoesters. This includes the exploration of various catalysts and reaction conditions to enhance yield, purity, and environmental compatibility. rsc.orgacgpubs.org

Application in Heterocyclic Synthesis: this compound serves as a readily available starting material for the synthesis of numerous heterocyclic systems. Its ability to react with a variety of electrophiles and participate in cyclization reactions has made it a popular choice for constructing substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles.

Role in Multicomponent Reactions: The reactivity of this compound makes it an ideal component in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product. This approach offers significant advantages in terms of efficiency and atom economy.

Data on this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.157 g/mol |

| CAS Number | 7318-00-5 |

| Common Name | Ethyl β-aminocrotonate |

Structure

3D Structure

Properties

CAS No. |

3222-57-9 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

ethyl 2-aminobut-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h3H,4,7H2,1-2H3 |

InChI Key |

KAOHYMHKNXJUFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 2 Butenoate and Its Derivatives

Established Condensation Protocols

The formation of Ethyl 2-amino-2-butenoate and related β-enamino esters is fundamentally rooted in the condensation reaction between a β-ketoester and an amine source. This core transformation has been refined through various protocols, enhancing efficiency, yield, and environmental compatibility.

Reaction of β-Ketoesters with Ammonia (B1221849) and Primary Amines

The most traditional and widely exploited method for synthesizing β-enamino esters is the direct condensation of β-dicarbonyl compounds with amines. researchgate.net For the specific synthesis of this compound, the reaction involves ethyl acetoacetate (B1235776) and ammonia or an ammonium (B1175870) salt. guidechem.com This reaction is a classic example of a condensation reaction, where the amino group of ammonia or a primary amine attacks the keto-carbonyl group of the β-ketoester, followed by the elimination of a water molecule to form the stable, conjugated enamine system. researchgate.netck12.orglibretexts.org The general procedure often requires heating the reactants in a suitable solvent, frequently with azeotropic removal of the water formed to drive the equilibrium towards the product. researchgate.net β-Enamino esters are recognized as versatile intermediates for the synthesis of various nitrogen-containing compounds. nih.gov

Catalytic Approaches in Enamine Formation

To improve reaction rates, yields, and conditions, a multitude of catalytic systems have been developed for the synthesis of β-enamino esters. These catalysts activate the carbonyl group, facilitating the nucleophilic attack by the amine. mdpi.com A wide array of catalysts have proven effective, including Lewis acids, metal salts, and supported acids. For instance, ceric ammonium nitrate (B79036) (CAN) has been shown to effectively catalyze the reaction between primary amines and β-dicarbonyl compounds at room temperature, leading to good to excellent yields in short reaction times. acgpubs.orgorganic-chemistry.org Other notable catalysts include Zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO4)2·6H2O), Scandium(III) triflate (Sc(OTf)3), cobalt(II) chloride, and a gold(I)/silver(I) combination of [(PPh3)AuCl]/AgOTf. acgpubs.orgnih.govresearchgate.net These catalytic methods often offer milder reaction conditions and greater efficiency compared to uncatalyzed thermal methods. nih.gov

| Catalyst | Substrates | Conditions | Yield | Reference |

| Ceric Ammonium Nitrate (CAN) | β-dicarbonyl compounds, primary amines | Room Temperature | Good to Excellent | acgpubs.orgorganic-chemistry.org |

| [(PPh3)AuCl]/AgOTf | 1,3-dicarbonyl compounds, primary amines | Room Temperature, Solvent-Free | 76-98% | nih.gov |

| PPA-SiO2 | 1,3-dicarbonyl compounds, amines | Solvent-Free | up to 90% | mdpi.com |

| Zn(ClO4)2·6H2O | β-ketoesters, primary/secondary amines | - | >70% | acgpubs.org |

| Sc(OTf)3 | β-keto esters, amines | Solvent-Free | 70-95% | acgpubs.org |

| Cobalt(II) chloride | 1,3-dicarbonyl compounds, amines | Room Temperature, Solvent-Free | 75-95% | acgpubs.org |

Solvent-Free and Eco-Friendly Preparations

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic routes. mdpi.comrsc.org The use of deep eutectic solvents (DESs) has emerged as a green alternative, serving as both the reaction medium and catalyst. mdpi.com Mechanical methods, such as ball milling, have also been successfully employed for the solvent-free synthesis of enamines, achieving quantitative conversion in minutes without the need for a catalyst. organic-chemistry.org

Furthermore, many of the catalytic systems mentioned previously are effective under solvent-free conditions. Catalysts like Sc(OTf)3, cobalt(II) chloride, ferric (III) ammonium nitrate, PPA-SiO2, and gold(I)/silver(I) systems have been used for efficient solvent-free condensation of β-dicarbonyls with amines. mdpi.comacgpubs.orgnih.gov Another approach involves mechanochemical grinding of solid reactants in the presence of catalysts like KHSO4 and SiO2. organic-chemistry.org These methods reduce environmental impact by eliminating volatile organic solvents and often lead to simpler work-up procedures and higher yields. mdpi.comacgpubs.org

Advanced Synthetic Strategies

Beyond the fundamental condensation reaction, more sophisticated strategies have been developed to access analogues of this compound with specific stereochemical properties and to further functionalize the molecule for use in complex syntheses.

Stereoselective and Enantioselective Synthesis of Analogues

Controlling the stereochemistry of β-enamino ester analogues is crucial for their application in the synthesis of chiral molecules. Asymmetric enamine catalysis has been explored for reactions involving α-substituted β-ketoesters, which are precursors to substituted analogues of this compound. By using a simple chiral primary amine catalyst, reactions such as α-hydrazination and Robinson annulation can proceed with high enantioselectivities. nih.gov In these processes, the chiral amine transiently forms a chiral enamine with the β-ketoester, which then reacts with an electrophile in a stereocontrolled manner. nih.gov

Additionally, catalytic systems have been designed to achieve enantioselective and diastereoselective transformations. For example, the coordinated action of a chiral pyrrolidine (B122466) catalyst and a hydrogen bond donor enables intramolecular conjugate additions of aldehyde-derived enamines to α,β-unsaturated esters, creating cyclic analogues with high stereocontrol. nsf.gov Some synthetic methods also exhibit inherent stereoselectivity; for instance, a NaOH-catalyzed rearrangement of propargylic hydroxylamines provides a highly stereoselective route to certain Cbz-protected β-enaminones. organic-chemistry.org

Derivatization of the Amino and Ester Functionalities

The dual functionality of this compound makes it a versatile building block in organic synthesis. nih.govcymitquimica.com The nucleophilic enamine system and the electrophilic ester group can be selectively targeted for further transformations.

The enamine moiety is particularly reactive and serves as a precursor for a wide range of heterocyclic compounds. rsc.org The nitrogen atom can be acylated or can react with other electrophiles. For example, coupling with diazonium salts furnishes phenylhydrazone derivatives. nih.gov The entire enamine system can participate in annulation reactions to construct complex molecular scaffolds like pyridines, pyrazolones, quinolines, and benzodiazepines. researchgate.netnih.gov

The ester functionality can undergo typical ester reactions. Derivatization often involves acylation of the amino group and transformation of the ester group. For instance, reagents like ethyl chloroformate can react with the amino group to form a carbamate. researchgate.net This dual reactivity allows for a two-step derivatization process where both the amino and the ester groups are modified to introduce different functionalities, which is a common strategy in the synthesis of complex amino acid analogues. mdpi.com

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules, including β-enamino esters like this compound and its derivatives. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. This strategy is particularly advantageous for creating molecular diversity and complexity in a time- and resource-effective manner.

The synthesis of β-enamino esters through MCRs typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with an amine or an ammonia source. This reaction is a straightforward and common method for generating the enamine functionality. While specific MCRs leading directly to the unsubstituted this compound are part of the broader class of enamine syntheses, multicomponent strategies often focus on generating more complex, substituted derivatives in a single pot.

A representative three-component approach for the synthesis of a substituted β-enamino ester derivative involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an amine. In this type of reaction, the aldehyde and amine first react to form an imine in situ. Subsequently, the enolate of the β-ketoester attacks the imine, leading to the formation of a more functionalized β-amino ester derivative after dehydration. Various catalysts can be employed to facilitate these reactions, and the conditions can often be tuned to favor the desired product.

For the direct synthesis of this compound (often referred to as ethyl 3-aminocrotonate), a simpler two-component reaction between ethyl acetoacetate and an ammonia source is typically employed, which can be considered a subset of MCR principles where one component provides the amino group.

Below is a data table illustrating a generalized three-component reaction for the synthesis of a derivative of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Reference |

| Ethyl acetoacetate | Aromatic Aldehyde | Primary Amine | Acid or Base | Ethanol or Toluene | Substituted this compound derivative | casjournal.org |

Reactivity and Mechanistic Studies of Ethyl 2 Amino 2 Butenoate

Nucleophilic Reactivity and Addition Reactions

The conjugated system in ethyl 2-amino-2-butenoate makes the α-carbon particularly nucleophilic, a characteristic feature of enamines. libretexts.org This heightened nucleophilicity drives its participation in various addition reactions, where it readily attacks electrophilic species.

Enamines are effective nucleophiles for Michael (or conjugate) additions to α,β-unsaturated systems. nih.govbath.ac.uksmolecule.com This reaction, also known as the Stork enamine reaction, is a powerful tool for carbon-carbon bond formation, ultimately leading to 1,5-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. smolecule.com The enamine functionality in this compound directs the nucleophilic attack from the α-carbon onto the β-carbon of a Michael acceptor.

Research has demonstrated the utility of this pathway. For instance, the Michael addition of ethyl 3-aminobut-2-enoate to 2-substituted 3-nitro-2H-chromenes serves as a key step in the synthesis of functionalized chromene derivatives. Similarly, this reactivity is harnessed in the synthesis of intermediates for pharmaceuticals like benazepril (B1667978) and lisinopril, where the Michael addition of related amino-butenoates to α,β-unsaturated ketones is a crucial step. libretexts.org

Table 1: Examples of Michael Addition Reactions Involving this compound and Analogs

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Ethyl 3-amino-but-2-enoate | 2-Substituted 3-nitro-2H-chromenes | Adduct for chromene derivatization | |

| Ethyl (E)-4-phenyl-4-oxo-2-butenoate | (S)-1-phenethylamino group (via enamine intermediate) | Intermediate for Benazepril | libretexts.org |

| Cyclohexanone Enamine | Ethyl 2-butenoate | 1,5-Dicarbonyl precursor | researchgate.net |

| Diethyl malonate | Diethyl fumarate | Classic Michael Adduct | mdpi.com |

Condensation Reactions with Aldehydes and Ketones

Condensation reactions are fundamental transformations where two molecules combine, often with the elimination of a small molecule like water. google.com this compound readily undergoes condensation with aldehydes and ketones. These reactions can proceed through the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine or a more complex cyclized product.

A notable example involves the reaction of ethyl 3-amino-2-butenoate with salicylaldehyde (B1680747). When refluxed with a trace of acetic acid, this reaction yields a mixture of products including 3-acetyl coumarin (B35378) and a complex pentacyclic pyridine (B92270) dilactone, showcasing the compound's ability to participate in intricate tandem condensation sequences. beilstein-journals.org The reaction of aromatic amines with β-ketoesters like ethyl acetoacetate (B1235776) (a precursor to ethyl 3-amino-2-butenoate) can yield either amides or condensation products (ethyl-β-arylaminocrotonates), depending on the reaction conditions such as temperature and the presence of a catalyst. cymitquimica.com

Table 2: Condensation Reactions of this compound and Precursors

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |

| Ethyl 3-amino-2-butenoate | Salicylaldehyde | Acetic acid, reflux | 3-Acetyl coumarin, Pentacyclic pyridine dilactone | beilstein-journals.org |

| 3-Amino-9-ethylcarbazole (B89807) | Ethyl-3-oxobutanoate | Benzene, HCl (cat.), reflux | Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate | cymitquimica.com |

| Ethyl isocyanoacetate | Acetone | Potassium tert-butoxide, toluene | Ethyl 2-(formylamino)-3-methyl-2-butenoate | clockss.org |

Cyclization and Annulation Reactions

The dual functionality of this compound makes it an excellent substrate for synthesizing heterocyclic compounds through cyclization reactions. These can occur via intramolecular processes, where the molecule folds onto itself, or intermolecularly, by reacting with another molecule to form a ring.

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. ruc.dk The inherent nucleophilicity of the amino group and the electrophilic nature of the ester, along with the reactivity of the butenoate backbone, facilitate intramolecular ring closure.

For example, N-substituted derivatives of ethyl 3-amino-2-butenoate can be cyclized to form quinoline (B57606) structures. C-imidoylation of ethyl 3-alkylamino-2-butenoate with a 2-halogenobenzenecarboximidoyl chloride leads to an intermediate that undergoes intramolecular cyclization to yield 1-alkyl-1,4-dihydro-4-imino-3-quinolinecarboxylates. acs.org In another study, condensation products derived from aminocarbazoles and ethyl-3-oxobutanoate were subjected to high-temperature intramolecular cyclization to furnish pyrido[2,3-c]carbazol-1-ones. cymitquimica.com These reactions highlight the utility of the butenoate scaffold in building fused heterocyclic systems.

Table 3: Intramolecular Cyclization Products from this compound Derivatives

| Starting Material Derivative | Reaction Conditions | Resulting Heterocycle | Reference |

| Ethyl 3-alkylamino-2-butenoate (C-imidoylated) | Reflux | 1-Alkyl-1,4-dihydro-4-imino-3-quinolinecarboxylate | acs.org |

| Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate | Mineral oil, 240-250°C | 4,7-Dihydro-pyrido[2,3-c]carbazol-1-one | cymitquimica.com |

| Ethyl 2-acetylamino-3-bromo-2-butenoate | Triethylamine, reflux | Ethyl 2,5-dimethyloxazole-4-carboxylate | oup.com |

| α-Indolylhydrazones (related structures) | PhIO₂, TFA | Azacarbolines (Indole-fused pyridazines) | kochi-tech.ac.jp |

Intermolecular Cycloaddition Processes

The enamine double bond in this compound can participate as a 2π component in cycloaddition reactions. These reactions are powerful methods for constructing five- and six-membered rings with high regio- and stereoselectivity.

One of the most significant cycloadditions involving enamines is the 1,3-dipolar cycloaddition. researchgate.netunimi.it Enamines exhibit high reactivity towards 1,3-dipoles like azides and diazo compounds. nih.govresearchgate.net For example, the reaction of enamines with azides initially forms unstable 1,2,3-triazoline (B1256620) intermediates, which can then rearrange to form more stable products like amidines. acs.org While specific studies on this compound are part of broader research, the general reactivity pattern is well-established. researchgate.netacs.orgthieme-connect.com In a related reaction, ethyl 2-amino-1-azaazulene-3-carboxylate, a complex analog, reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to give various cycloadducts. clockss.org

Enamines can also participate in hetero-Diels-Alder reactions. N-sulfonyl-1-aza-1,3-butadienes, for instance, undergo [4+2] cycloaddition with electron-rich dienophiles like enamines in a LUMOdiene-controlled manner. nih.gov These reactions are often highly diastereoselective and provide access to dihydropyridinone structures. acs.orgnih.gov

Functional Group Transformations

The functional groups present in this compound—the enamine, the ester, and the carbon-carbon double bond—can be selectively or collectively transformed, further expanding its synthetic utility.

A primary transformation is the hydrolysis of the enamine moiety. Treatment with aqueous acid can hydrolyze the enamine and its corresponding iminium ion back to a carbonyl group, yielding a β-ketoester. masterorganicchemistry.com The ethyl ester group can also undergo hydrolysis to the corresponding carboxylic acid under appropriate conditions.

The reduction of the compound can target different sites. The carbon-carbon double bond of the enamine system can be reduced, for instance, via catalytic hydrogenation, to yield the corresponding β-amino ester. researchgate.netorganic-chemistry.org Alternatively, stronger reducing agents like lithium aluminum hydride can reduce the ester functionality to a primary alcohol. smolecule.com It is also possible to achieve a one-pot reduction of related nitro-analogs to the corresponding amino ester using reagents like sodium borohydride. beilstein-journals.org

The amino group is also a site for functionalization. N-acylation is a common transformation. bath.ac.ukresearchgate.net Studies on ethyl 3-amino-2-butenoate have shown that reaction with acyl chlorides can lead to both N-acylated and C-acylated products, with the product ratio being influenced by reaction conditions. scispace.com This allows for the synthesis of N-acyl enamine derivatives, which are themselves versatile synthetic intermediates.

Mechanistic Investigations

The mechanisms of reactions involving this compound are often elucidated using a combination of kinetic studies and spectroscopic analysis. Techniques like NMR and IR spectroscopy are invaluable for identifying product structures and monitoring reaction progress. ruc.dkkochi-tech.ac.jp

Spectroscopic studies have been crucial in understanding the structural and electronic properties of these molecules, which dictate their reactivity. For example, detailed analysis of ethyl (Z)-3-amino-2-butenoate and its N-substituted analogs using IR, UV, and NMR spectroscopy, combined with DFT calculations, has provided deep insights into their conformation and the nature of the strong intramolecular hydrogen bond (IHB) between the N-H group and the carbonyl oxygen. ruc.dkresearchgate.net This IHB leads to the formation of a stable six-membered pseudo-ring, which significantly influences the molecule's reactivity. ruc.dk The progress of reactions like transacylation can be efficiently monitored by 1H NMR spectroscopy, observing the formation of intermediates and products in real-time. kochi-tech.ac.jp Kinetic studies, where reactant concentrations are measured over time using methods like HPLC, allow for the determination of reaction order and rate constants, providing quantitative data on the reaction pathway. sioc-journal.cn

Understanding complex reaction mechanisms requires the characterization of transient intermediates and transition states. While direct observation of these species is challenging, their existence is often inferred from product analysis, trapping experiments, and computational modeling.

In the cyclization of 4-amino-2-butenoates, theoretical studies using Density Functional Theory (DFT) suggest a plausible pathway involving the formation of an anion intermediate through proton abstraction from the nitrogen atom. southampton.ac.uk The presence of at least one hydrogen on the nitrogen is deemed necessary for this cyclization to occur. southampton.ac.uk Computational chemistry allows for the modeling of reaction energy profiles, including the calculation of the relative energies of reactants, intermediates, transition states, and products. acs.org For example, the proton transfer barrier from the aminoketone form to the corresponding iminoenol tautomer has been calculated, providing insight into the tautomeric equilibria that underpin the compound's reactivity. ruc.dk For more complex transformations, such as transition-metal-catalyzed cross-coupling reactions, computational investigations can distinguish between different potential mechanistic cycles (e.g., Ni(0)/Ni(II) vs. Ni(I)/Ni(III)) and correlate the calculated free energy differences between transition states to the observed enantioselectivity of the reaction. acs.org

Applications of Ethyl 2 Amino 2 Butenoate As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The strategic placement of reactive sites within ethyl 2-amino-2-butenoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. Its ability to participate in cyclization and condensation reactions has led to the development of efficient routes to important classes of heterocycles.

Synthesis of Pyrans and Pyridines

This compound is a key component in multicomponent reactions for the synthesis of substituted pyran and pyridine (B92270) derivatives. For instance, in the presence of a suitable catalyst like L-proline, it can react with aromatic aldehydes and malononitrile (B47326) to afford 2-amino-4H-pyrans in high yields. dergipark.org.tr This one-pot synthesis is valued for its efficiency and the use of environmentally benign solvents like ethanol. dergipark.org.tr The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov

Furthermore, this enaminoester can be employed in the synthesis of pyrano[3,2-c]pyridine derivatives. mdpi.com These reactions often involve condensation with a suitable active methylene (B1212753) compound and an aldehyde, leading to the formation of the fused heterocyclic system. The specific substitution pattern on the resulting pyridine ring can be controlled by the choice of reactants and reaction conditions.

Formation of Imidazoles and Oxazoles

The inherent reactivity of this compound lends itself to the synthesis of five-membered heterocyclic rings such as imidazoles and oxazoles. While direct routes from this compound are less commonly detailed, its structural motif is integral to precursors used in these syntheses. The conversion of oxazoles to imidazoles, for example, often involves the reaction of an oxazole (B20620) with an amine, a transformation that highlights the utility of amino-functionalized building blocks. rsc.org The synthesis of substituted imidazoles can be achieved through various methods, including the van Leusen imidazole (B134444) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde and amine. organic-chemistry.org

Oxazole synthesis can also be approached using precursors derived from related β-amino esters. The formation of the oxazole ring often involves the cyclization of an intermediate containing both an amino and a carbonyl group, which can be readily introduced using the functionalities present in this compound.

Access to Pyrido-fused Carbazole Frameworks

This compound serves as a crucial reagent in the construction of complex, fused heterocyclic systems, including pyrido-fused carbazoles. In a notable application, the condensation of 3-aminocarbazoles with this compound (referred to as ethyl 3-aminobut-2-enoate in some literature) leads to the formation of an enaminoester intermediate. arkat-usa.org This intermediate can then be cyclized under thermal conditions to yield 4,7-dihydropyrido[2,3-c]carbazol-1-ones. arkat-usa.org

This synthetic strategy provides a direct route to these polycyclic frameworks, which are of significant interest due to their potential biological activities. The reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl acetoacetate (B1235776), a precursor to this compound, has been shown to produce the corresponding ethyl 3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate, which is a key intermediate in this cyclization. arkat-usa.org The Nenitzescu reaction, a condensation between an enamine and a quinone, also offers a pathway to 5-hydroxyindoles, which can be further elaborated into pyrido-fused indole (B1671886) frameworks. researchgate.net

Preparation of Oxazolo[5,4-d]pyrimidines and Related Structures

The oxazolo[5,4-d]pyrimidine (B1261902) scaffold is a purine (B94841) analogue that has garnered significant attention in medicinal chemistry. nih.gov While direct synthesis from this compound is not explicitly detailed, the structural elements of this building block are fundamental to the precursors used in constructing this heterocyclic system. The synthesis of oxazolo[5,4-d]pyrimidines often involves the cyclization of 5-aminooxazole derivatives. nih.govresearchgate.net These 5-aminooxazoles can be prepared from precursors that share the β-amino-α,β-unsaturated ester functionality of this compound. The versatility of this scaffold allows for the design of various bioactive ligands. nih.gov

Synthesis of Coumarin (B35378) Derivatives

This compound has been utilized in the synthesis of coumarin derivatives. One reported method involves the reaction of salicylaldehyde (B1680747) derivatives with this compound in the presence of an acid catalyst, such as acetic acid. connectjournals.com This reaction, conducted on a steam bath, yields 3-acetylcoumarin (B160212) derivatives. connectjournals.com The proposed mechanism involves a Michael addition of the β-carbon of the enaminoester to the aldehydic carbon of the salicylaldehyde, followed by condensation between the ester group and the hydroxyl group. connectjournals.com This approach provides a straightforward route to functionalized coumarins, which are an important class of compounds with diverse applications. researchgate.netkfu.edu.sa

Precursors for Complex Molecular Architectures

Beyond its direct use in forming heterocyclic rings, this compound and its analogues serve as valuable precursors for the assembly of more intricate and complex molecular structures. The combination of its functional groups allows for sequential reactions, building up molecular complexity in a controlled manner.

The conjugated system within this compound allows it to participate in various transformations, including oxidation, reduction, and substitution reactions. This reactivity makes it a versatile starting point for creating elaborate molecules. For instance, its derivatives can be incorporated into larger frameworks through reactions like the Nenitzescu indole synthesis, which can lead to the formation of novel pyrido-fused indole systems. researchgate.net The ability to functionalize both the amino group and the ester group, as well as the double bond, provides chemists with a powerful tool for constructing diverse and complex molecular architectures. glindiachemicals.com

Role in the Synthesis of Unnatural Amino Acids and Peptidomimetics

The unique structure of this compound makes it a suitable precursor for creating non-proteinogenic amino acids and peptidomimetics, which are molecules that mimic the structure and function of peptides. These compounds are of great interest in medicinal chemistry for developing drugs with improved stability and bioavailability. bioascent.comnih.gov Research has identified amino derivatives of ethyl acetoacetate, such as this compound, as useful intermediates for the synthesis of peptidomimetics and heterocyclic compounds. researchgate.net Its utility also extends to the general preparation of amino acids. cymitquimica.com

Table 1: Application in Synthesis of Bio-mimetic Molecules

| Application Area | Role of this compound | Source(s) |

| Peptidomimetics | Serves as an intermediate in their synthesis. | researchgate.net |

| Unnatural Amino Acids | Utilized as a building block in their preparation. | cymitquimica.com |

Intermediate in the Preparation of Specialty Organic Compounds

As a multifunctional molecule, this compound serves as an intermediate in the synthesis of various specialty organic compounds. cymitquimica.com For instance, it is a key starting material for producing N-substituted-β-amino acid derivatives. mdpi.com In one pathway, this compound derivatives, specifically ethyl-3-[(2-hydroxy-5-substitutedphenyl)amino]but-2-enoates, are synthesized and subsequently transformed into more complex structures. mdpi.com These reactions demonstrate the compound's role as a scaffold upon which intricate molecular architectures can be built. mdpi.com

Detailed research findings show that derivatives of this compound can be converted into hydrazides, which are then condensed with aromatic aldehydes to form hydrazones. mdpi.com This highlights the compound's capacity to undergo sequential, controlled transformations to yield specialized molecules.

Contribution to the Synthesis of Biologically Relevant Frameworks (General)

The compound is a significant contributor to the synthesis of heterocyclic structures that form the core of many biologically active molecules. cymitquimica.comresearchgate.net Its derivatives are instrumental in building frameworks known for their pharmaceutical applications, such as quinoxaline (B1680401) and benzo[b]phenoxazine moieties. mdpi.com

Research has demonstrated that 3-[(2-Hydroxyphenyl)amino]butanoic acids, derived from related precursors, can be reacted with 2,3-dichloro-1,4-naphthoquinone to produce benzo[b]phenoxazine derivatives. mdpi.com Several of these synthesized compounds have exhibited notable antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. mdpi.com

Table 2: Synthesis of Biologically Relevant Frameworks

| Precursor Derived from this compound Analogues | Reagent | Resulting Framework | Biological Relevance | Source(s) |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | 2,3-dichloro-1,4-naphthoquinone | Benzo[b]phenoxazine | Antimicrobial, Antifungal | mdpi.com |

| Hydrazide derivatives | Chloroquinoxaline precursors | Quinoxaline-containing compounds | Pharmaceutical applications | mdpi.com |

Application in Green Chemistry Initiatives

In line with the principles of green chemistry, which advocate for the development of energy-efficient and waste-minimizing chemical processes, this compound has been utilized in reactions that proceed without the need for catalysts or solvents. rsc.org

Catalyst-Free and Solvent-Free Reaction Development

A significant development in green chemistry involves the use of this compound in catalyst-free and solvent-free acetylation reactions. researchgate.netscielo.br Research has shown that the compound reacts readily with acetic anhydride (B1165640) under these conditions to produce the corresponding acetamide (B32628) in good yield. researchgate.netscielo.br This transformation is noteworthy for being instantaneous and occurring without external heating, which contributes to energy savings. scielo.br While this eco-friendly method was highly effective for aromatic amines and cyclohexylamine, its application to low molecular weight aliphatic amines was less successful. scielo.br However, the successful acetylation of the enaminone ethyl 3-amino-2-butenoate demonstrates its suitability for such green protocols. researchgate.netscielo.br

Table 3: Catalyst-Free and Solvent-Free Acetylation of Ethyl 3-amino-2-butenoate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source(s) |

| Ethyl 3-amino-2-butenoate | Acetic anhydride | Solvent-free, Catalyst-free, Room temperature | N-acetylated ethyl 3-amino-2-butenoate | Good | researchgate.netscielo.br |

Computational and Spectroscopic Investigations of Ethyl 2 Amino 2 Butenoate

Computational Chemistry Studies

Computational chemistry has proven to be an invaluable tool in elucidating the molecular characteristics of ethyl 2-amino-2-butenoate. Through various theoretical models, researchers have gained insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Conformational Analysis and Intramolecular Hydrogen Bonding

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been extensively employed to analyze the conformational landscape of this compound and its derivatives. ruc.dkresearchgate.net These studies have identified multiple stable conformers, with the (Z)-isomer being of particular interest due to the presence of an intramolecular hydrogen bond (IHB) between the amino group and the carbonyl oxygen. ruc.dkresearchgate.net

Table 1: Calculated Intramolecular Hydrogen Bond Parameters for Ethyl (Z)-3-aminobut-2-enoate (EAB) and Related Compounds

| Compound | N-H Bond Length (Å) | N⋯O Distance (Å) | σN-H↔LP(2)O Interaction Energy (kcal/mol) |

| EAB | 1.015 | 2.666 | 5.21 |

| Me-EAB | 1.017 | - | 6.77 |

| Ph-EAB | 1.022 | - | 8.65 |

| Bn-EAB | 1.018 | - | 7.18 |

| MAB | 1.014 | - | 5.11 |

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. ruc.dkresearchgate.net

Theoretical Prediction of Tautomeric Equilibria and Relative Stabilities

This compound can exist in different tautomeric forms, primarily the aminoketone and the iminoenol forms. ruc.dk Theoretical calculations have been crucial in predicting the relative stabilities of these tautomers. Studies have shown that for related β-enamino esters, the aminoketone form is generally more stable than the iminoenol and iminoketone forms. ruc.dk For instance, the relative energies for the iminoenol and iminoketone forms of a similar compound were found to be significantly higher than that of the most stable aminoketone tautomer. ruc.dk

DFT calculations can predict the energy barrier for proton transfer between the tautomeric forms. For EAB, the energy profile for the proton transfer from the nitrogen atom to the oxygen atom (aminoketone to iminoenol) has been calculated to investigate the likelihood of this transformation. ruc.dk The relative energies of different tautomers and conformers are critical for understanding the compound's reactivity and spectroscopic properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound and allow for the determination of various reactivity descriptors. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in this analysis, as their energies and distributions describe the molecule's ability to donate and accept electrons, respectively. researchgate.netfrontiersin.org The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.netfrontiersin.org

Based on the HOMO and LUMO energies, several reactivity indices can be calculated, including ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com These descriptors offer a quantitative measure of the molecule's reactivity towards different chemical species. For instance, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net

Molecular Modeling for Geometrical and Energetic Analysis

Molecular modeling techniques, including DFT and ab initio methods, are used to perform detailed geometrical and energetic analyses of this compound. ruc.dkresearchgate.net These methods allow for the optimization of the molecular geometry to find the most stable three-dimensional structure. ruc.dk The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise structural description of the molecule. ruc.dknih.gov

Energetic analysis involves calculating the total energy of different conformers and tautomers to determine their relative stabilities. ruc.dkresearchgate.net This information is crucial for understanding the potential energy surface of the molecule and predicting its most likely forms in different environments.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods, when combined with computational analysis, offer a powerful approach for the detailed structural and mechanistic investigation of this compound.

Synergy between Nuclear Magnetic Resonance (NMR) Spectroscopy and DFT Calculations for Chemical Shift Assignment and Conformational Analysis

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations has become an indispensable tool for the structural elucidation of organic molecules like this compound. ruc.dkresearchgate.netmdpi.com DFT calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method, are used to predict the NMR chemical shifts (¹H and ¹³C) of the molecule. ruc.dkruc.dk These calculated shifts are then compared with the experimental NMR data to accurately assign the signals to specific atoms in the molecule and to confirm the proposed structure. mdpi.comnih.gov

This synergistic approach is particularly valuable for conformational analysis. ruc.dkresearchgate.net By calculating the chemical shifts for different possible conformers, researchers can determine which conformer best matches the experimental spectrum, thereby identifying the predominant conformation in solution. ruc.dk For ethyl (Z)-3-aminobut-2-enoate, a plot of calculated versus experimental ¹³C chemical shifts shows excellent correlation, supporting the accuracy of the DFT-optimized structure. mdpi.comnih.gov This integrated strategy has been successfully applied to EAB and its N-substituted analogs, providing detailed insights into their conformational preferences and the influence of the intramolecular hydrogen bond on their NMR spectra. ruc.dkresearchgate.net

Vibrational Spectroscopy (IR, Raman) in the Context of Molecular Conformation and Intermolecular Interactions

Detailed research findings and data tables for this compound are not available in the reviewed literature.

Mass Spectrometry for Understanding Reaction Progress and Product Formation

Detailed research findings and data tables for this compound are not available in the reviewed literature.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Transformations

While α,β-dehydroamino acids (dhAAs) are recognized for their synthetic flexibility, the full potential of Ethyl 2-amino-2-butenoate remains to be systematically investigated. The α,β-unsaturation in its structure makes it an excellent substrate for a variety of reactions that have not been exhaustively applied to this specific molecule. rsc.org Key areas for future exploration include:

Michael Additions: The electrophilic nature of the double bond makes it a prime candidate for conjugate addition reactions with a wide range of soft nucleophiles. Systematic studies using various carbon, nitrogen, oxygen, and sulfur nucleophiles could yield a library of novel β-substituted amino acid derivatives. rsc.org

Transition-Metal-Catalyzed Cross-Couplings: The vinyl halide-like reactivity of the double bond could be exploited in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the β-position, a strategy that is well-established for other unsaturated systems but less explored for this specific dehydroamino ester. rsc.org

Cycloaddition Reactions: The dienophilic nature of the C=C double bond suggests its utility in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. These reactions would provide rapid access to complex cyclic and heterocyclic amino acid scaffolds.

Radical Additions: The exploration of radical addition reactions across the double bond could open up new pathways for functionalization, particularly for the introduction of alkyl groups and other functionalities that are challenging to install via traditional ionic pathways.

Table 1: Potential Unexplored Synthetic Transformations of this compound

| Reaction Type | Potential Reactant | Expected Product Class |

|---|---|---|

| Michael Addition | Thiophenols, Malonates, Amines | β-Thio, β-Dicarbonyl, β-Amino acid derivatives |

| Suzuki Coupling | Arylboronic acids | β-Aryl-α-amino acid derivatives |

| Heck Coupling | Alkenes | β,γ-Unsaturated amino acid derivatives |

| [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Bicyclic amino acid derivatives |

Advancements in Asymmetric Catalysis Utilizing this compound

The prochiral nature of N-acylated derivatives of this compound makes it an ideal substrate for asymmetric catalysis, particularly for the synthesis of chiral α-amino acids. wikipedia.org While asymmetric hydrogenation of N-acylamino acrylates is a well-established field, significant opportunities exist for developing novel catalytic systems with enhanced efficiency and selectivity for this specific substrate. wikipedia.org

Future advancements are expected in the following areas:

Novel Chiral Ligands: The development of new chiral phosphine, N-heterocyclic carbene (NHC), or other bespoke ligands for transition metals (e.g., Rhodium, Iridium, Ruthenium) could lead to catalysts with superior enantioselectivity and broader substrate scope. organic-chemistry.orgresearchgate.net

Organocatalysis: The use of chiral organocatalysts, such as bifunctional thioureas or tertiary amines, represents a promising metal-free approach. nih.govnih.gov These catalysts can activate the substrate and the nucleophile simultaneously through non-covalent interactions like hydrogen bonding, enabling highly enantioselective conjugate additions. nih.gov

Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes, such as those based on chiral pyridoxals, could provide high catalytic activity and stereoselectivity for various transformations of the amino ester. nih.gov

Table 2: Emerging Asymmetric Catalytic Systems for this compound Derivatives

| Catalyst Type | Metal/Core Structure | Target Reaction | Potential Advantage |

|---|---|---|---|

| Transition Metal Complex | Rhodium(II), Iridium(I) | Asymmetric Hydrogenation, Cycloadditions | High turnover numbers, established reliability organic-chemistry.orgresearchgate.net |

| Organocatalyst | Chiral Thiourea, Cinchona Alkaloid | Conjugate Addition, [4+2] Cyclization | Metal-free, mild conditions, high enantioselectivity nih.govnih.gov |

Computational Design of Novel Reactions and Derivatives

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions and molecules. The application of computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the reactivity of this compound and guide the rational design of new experiments. mdpi.comresearchgate.net

Emerging computational approaches include:

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and intermediates of potential reactions, allowing researchers to predict the feasibility and stereochemical outcome of unexplored transformations before attempting them in the lab. magtech.com.cn

Catalyst Design: Computational screening of virtual libraries of chiral catalysts can identify promising candidates for specific asymmetric transformations, significantly reducing the experimental effort required for catalyst optimization.

Derivative Design and Property Prediction: In silico modification of the this compound scaffold can be used to design novel derivatives with tailored electronic, steric, and physicochemical properties. researchgate.net For instance, computational tools can predict properties relevant to materials science, such as frontier molecular orbital energies and polarizability, guiding the synthesis of molecules with desired characteristics. researchgate.net

Table 3: Computational Approaches for Investigating this compound

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis, reaction mechanism studies | Activation energies, reaction feasibility, stereoselectivity prediction mdpi.commagtech.com.cn |

| Molecular Docking | Catalyst-substrate interaction modeling | Binding affinities, rational catalyst design mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or material properties | Correlation of molecular structure with function |

Potential as a Scaffold for Rational Design in Materials Science

The unique structure of this compound makes it an attractive building block for the rational design of advanced materials. rsc.orgresearchgate.net Its ability to be incorporated into larger molecular architectures, such as peptides and polymers, opens up possibilities for creating functional materials with precisely controlled properties.

Key areas of potential include:

Foldamers and Self-Assembling Materials: Peptides containing α,β-dehydroamino acid residues are known to adopt stable, well-defined secondary structures, such as helices and turns. rsc.orgmagtech.com.cn this compound can serve as a key monomer for the synthesis of "foldamers"—non-natural oligomers that mimic the folding behavior of proteins. These structures could find applications in areas ranging from nanotechnology to biomaterials.

Functional Polymers: Polymerization of this compound or its derivatives could lead to novel polymers with unique properties. The amino and ester groups provide handles for post-polymerization modification, allowing for the tuning of properties like solubility, thermal stability, and biocompatibility.

Bioconjugation: The electrophilic double bond of the dehydroamino acid structure is reactive towards nucleophilic residues in biomolecules, such as the thiol group of cysteine. wikipedia.org This reactivity can be harnessed for the precise chemical modification of peptides and proteins, enabling applications in bioconjugation and the development of therapeutic agents. rsc.orgresearchgate.net

Table 4: Potential Applications of this compound in Materials Science

| Application Area | Material Type | Key Feature of Scaffold |

|---|---|---|

| Nanotechnology | Self-assembling foldamers | Constrained conformation, predictable secondary structures rsc.org |

| Advanced Polymers | Functionalized polyamides/polyesters | Tunable properties via side-chain modification |

| Biomaterials | Peptide-based hydrogels | Biocompatibility, controlled degradation |

Q & A

Basic: How can the synthesis of Ethyl 2-amino-2-butenoate be optimized for higher yield and purity?

Methodology:

- Reaction Conditions: Optimize reflux time (typically 4–12 hours) and solvent selection (e.g., ethanol or tetrahydrofuran) to enhance reaction efficiency. Monitoring via thin-layer chromatography (TLC) ensures reaction completion and minimizes byproducts .

- Catalyst Use: Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate condensation or esterification steps.

- Purification: Use column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the pure compound.

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodology:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., amino group at δ 1.5–2.5 ppm) and carbon backbone .

- Infrared Spectroscopy (IR): Detect functional groups like the ester carbonyl (C=O stretch at ~1740 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodology:

- Computational Studies: Density Functional Theory (DFT) calculations analyze electron density distribution and predict sites for nucleophilic attack .

- Kinetic Experiments: Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to assess substituent effects on transition states .

Advanced: What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

Methodology:

- Reproducibility Checks: Standardize assay protocols (e.g., MIC for antimicrobial studies) and control variables like solvent choice and cell line viability .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., alkyl vs. aryl groups) to isolate bioactive moieties .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodology:

- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- Analytical Monitoring: Use HPLC to quantify stability over time, with inert atmospheres (N₂) and desiccants recommended for long-term storage .

Advanced: How does stereochemistry impact the pharmacological profile of this compound analogs?

Methodology:

- Chiral Resolution: Separate enantiomers via chiral HPLC or enzymatic resolution, then test individual isomers in vitro (e.g., IC₅₀ assays) .

- Molecular Docking: Simulate interactions between enantiomers and target proteins (e.g., kinases) to explain stereoselective bioactivity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodology:

- Solvent Screening: Test mixtures like ethanol/water (7:3 v/v) or ethyl acetate/hexane (gradient elution) based on solubility profiles .

- Purity Assessment: Validate via melting point consistency (±1°C) and NMR peak sharpness .

Advanced: Can computational modeling predict the metabolic pathways of this compound?

Methodology:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) .

- In Vitro Validation: Incubate with liver microsomes and analyze metabolites via LC-MS .

Basic: How to assess the purity of this compound post-synthesis?

Methodology:

- Chromatographic Methods: HPLC with UV detection (λ = 254 nm) quantifies impurities below 0.1% .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the tautomeric behavior of this compound in solution?

Methodology:

- Dynamic NMR Studies: Monitor keto-enol tautomerism at variable temperatures (e.g., −40°C to 60°C) to determine equilibrium constants .

- pH-Dependent Analysis: Use UV-Vis spectroscopy to track tautomer shifts under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.